4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique combination of heterocyclic structures. This compound belongs to a class of chemical entities that exhibit significant potential in medicinal chemistry and materials science due to their diverse biological activities and chemical reactivity. The presence of halogen substituents (bromine and chlorine) alongside an oxadiazole moiety enhances its functional versatility, making it a subject of interest in various scientific research applications .
The compound is cataloged under the Chemical Abstracts Service number 842144-07-4 and is classified as a heterocyclic compound due to the incorporation of nitrogen-containing rings. Its molecular formula is C10H8BrClN6O, with a molecular weight of approximately 343.57 g/mol. The compound's structural complexity arises from the imidazo[4,5-c]pyridine core, which contributes to its potential pharmacological properties.
The synthesis of 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves several key steps:
Optimizing reaction conditions—such as solvent choice, temperature, and catalyst usage—is crucial for enhancing the yield and purity of 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Multi-step synthesis often requires careful monitoring to achieve desired outcomes.
The molecular structure of 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine features several distinct functional groups:
The compound's structural representation can be expressed using various notations such as InChI or SMILES for computational modeling or database searches:
Property | Value |
---|---|
Molecular Formula | C10H8BrClN6O |
Molecular Weight | 343.57 g/mol |
IUPAC Name | 4-(7-Bromo-4-chloro-1ethylimidazo[4,5-c]pyridin-2yl)-1,2,5oxadiazol3amine |
InChI | InChI=1S/C10H8BrClN6O/c1... |
SMILES | CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)Cl)Br |
The compound undergoes various chemical reactions that highlight its versatility:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are tailored based on desired transformations to optimize yields.
The mechanism of action for 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound's effects are mediated through pathways that lead to alterations in cellular processes such as signal transduction or gene expression modulation. Understanding these interactions is critical for elucidating its potential therapeutic applications .
The physical properties of this compound include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining the handling and application methods in laboratory settings.
The compound finds applications across various fields:
The synthesis of 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS: 842144-07-4, C₁₀H₈BrClN₆O) relies on sequential functionalization of the imidazo[4,5-c]pyridine core, typically beginning with appropriately substituted pyridine precursors. A representative route involves: (1) selective amination at C4 of 2,4-dichloro-3-nitropyridine using ethylamine, yielding 4-(ethylamino)-2-chloro-3-nitropyridine; (2) bis(4-methoxybenzyl) protection of the secondary amine functionality to prevent side reactions during subsequent steps; (3) nucleophilic displacement of the C2 chloride with ammonia or ammonia equivalents; (4) reduction of the nitro group to amine; and (5) cyclodehydration with triethyl orthoformate to construct the imidazo[4,5-c]pyridine core [4]. The critical bromination at the C7 position (equivalent to C5 of the precursor pyridine) typically employs bromine or N-bromosuccinimide in dichloromethane under controlled temperatures (-10°C to 25°C) to ensure regioselectivity. This multi-step sequence emphasizes the necessity for precise reaction condition control, particularly during nitro group reduction and cyclization, where over-reduction or incomplete ring formation can drastically diminish yields [3] [4].
Table 1: Key Physicochemical Properties of Target Compound
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₈BrClN₆O | - |
Molecular Weight | 343.57 g/mol | - |
Density | 2.12 ± 0.1 g/cm³ | Predicted |
Boiling Point | 549.5 ± 60.0 °C | Predicted |
pKa | -1.09 ± 0.47 | Predicted |
Storage Conditions | 2-8°C, dark | Long-term stability |
The positioning of bromo (C7) and chloro (C4) substituents on the imidazo[4,5-c]pyridine scaffold is strategically deliberate, leveraging distinct electronic and reactivity profiles for downstream applications. The electron-withdrawing chlorine at C4 (pyridine-like position) significantly enhances the ring's electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at this site. This activation is crucial for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in medicinal chemistry applications. Conversely, the bromine at C7 (imidazole-like position) serves as a versatile handle for metal-catalyzed cross-coupling reactions due to favorable C-Br bond dissociation energy. Computational studies (pKa prediction: -1.09±0.47) indicate that the combined electron-withdrawing effects of both halogens substantially lower the π-electron density of the fused ring system, increasing its susceptibility to nucleophilic attack at C4 while simultaneously stabilizing the electron-deficient oxadiazole moiety post-coupling. The steric congestion from the C7 bromine minimally affects N1-alkylation or C2 functionalization due to its distal positioning relative to these reactive centers [3] [10].
Construction of the 1,2,5-oxadiazol-3-amine (furazan-3-amine) moiety follows two principal routes: (A) Cyclocondensation of cyano-containing imidazo[4,5-c]pyridine precursors with hydroxylamine, where the nitrile group undergoes hydroxylamine addition followed by dehydration and cyclization under acidic conditions; or (B) Coupling of pre-formed oxadiazole with the halogenated imidazo[4,5-c]pyridine core. Route A proves advantageous for scalability, utilizing 7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-2-carbonitrile treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding the amidoxime intermediate. Subsequent dehydrative cyclization employs trifluoroacetic anhydride in dichloroethane at reflux, achieving the oxadiazole ring annulated directly at C2 of the imidazo[4,5-c]pyridine. The free amine on the oxadiazole requires no additional protection during this sequence due to its modest nucleophilicity and the electron-deficient nature of the 1,2,5-oxadiazole ring. This direct approach consistently delivers yields exceeding 65% with HPLC purity >95%, minimizing cumbersome protection/deprotection steps [5] [8].
The N1-ethyl substitution (C₂H₅-) on the imidazo[4,5-c]pyridine core profoundly impacts both synthetic feasibility and molecular properties. Electronically, the ethyl group exhibits moderate +I (inductive) effects, marginally increasing electron density at N1 and thereby slightly reducing the electrophilicity of the fused ring system compared to unsubstituted or N1-H analogs. This electron donation subtly modulates the pKa of the ring nitrogen atoms and influences hydrogen-bonding capabilities. Sterically, the ethyl group strikes an optimal balance—smaller than bulkier alkyl chains (isopropyl, tert-butyl) yet sufficiently large to prevent undesirable N3-protonation or N3-alkylation during synthesis. Molecular dynamics simulations of analogous imidazo[4,5-c]pyridines reveal that N1-ethyl substitution minimally perturbs planarity of the fused bicyclic system (torsion angle <5°) while occupying minimal solvent-accessible surface area. Crucially, this group prevents tautomerization between N1-H/N3-H forms, ensuring structural homogeneity. Compared to methyl substitution, ethyl offers enhanced metabolic stability in biological applications without introducing significant steric hindrance at the C2 position for subsequent oxadiazole coupling [4] [9].
Protecting group selection for sensitive functional groups—particularly amines during imidazo[4,5-c]pyridine assembly—critically influences overall yield and purity. Three predominant strategies emerge for intermediates:
Bis(4-methoxybenzyl) (PMB)₂ Protection: Demonstrated in the synthesis of N4-cyclopentyl-N²,N²-bis(4-methoxybenzyl)-3-nitropyridine-2,4-diamine intermediates [4]. This bulky group offers exceptional steric shielding of secondary amines during nitro reduction and cyclization steps. Deprotection requires strong acids (TFA, ≥95%) at elevated temperatures (50-60°C), which can be incompatible with acid-sensitive functionalities like the oxadiazole ring. Yields for PMB₂-protected sequences typically reach 70-85% for protection and >90% for deprotection but introduce additional synthetic steps.
Acetyl Protection: Applied to amidoxime intermediates during oxadiazole formation. Acetylation (acetic anhydride/pyridine) prevents over-alkylation during cyclization. Deprotection employs mild base hydrolysis (K₂CO₃/methanol, 25°C), compatible with halogenated cores and oxadiazoles. However, acetyl groups may exhibit lower stability during prolonged storage or under strongly nucleophilic conditions.
Carbamate Protection (Boc, Cbz): Tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups provide orthogonal deprotection pathways—acidic for Boc (TFA/DCM), catalytic hydrogenation for Cbz. Though less frequently reported for this specific scaffold, their predictability makes them viable alternatives. Boc deprotection risks tert-butyl cation formation, which can alkylate electron-rich aromatics.
Table 2: Protecting Group Efficiency in Key Synthetic Intermediates
Protecting Group | Deprotection Conditions | Compatibility with Halogenated Core | Typical Yield Range | Key Limitations |
---|---|---|---|---|
Bis(4-methoxybenzyl) | TFA, 50-60°C, 2-4h | Excellent | 85-95% | Harsh conditions, multiple steps |
Acetyl | K₂CO₃/MeOH, 25°C, 12h | Good | 75-85% | Potential instability in nucleophiles |
Boc | 30% TFA/DCM, 25°C, 1-2h | Moderate (risk of alkylation) | 80-90% | Acid-sensitive byproducts |
Cbz | H₂/Pd-C, MeOH, 25°C, 3-6h | Good | 85-95% | Incompatible with bromoaryl couplings |
The PMB₂ strategy remains predominant despite its operational complexity due to superior compatibility with the electrophilic halogen substituents (Br, Cl) and the highly electron-deficient heterocyclic system [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1